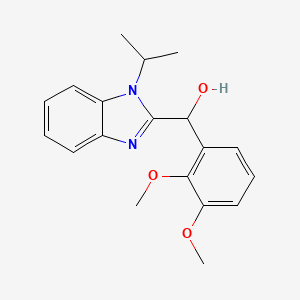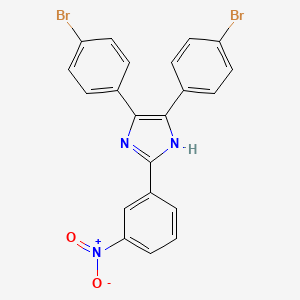![molecular formula C22H17ClN2O2S B5231361 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5231361.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide, commonly known as BMB, is a chemical compound that has been widely researched for its potential therapeutic applications. BMB belongs to the class of benzamide derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
作用機序
The exact mechanism of action of BMB is not fully understood, but several studies have suggested that it acts through multiple pathways. BMB has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phosphodiesterase-4 (PDE4), which are involved in the production of pro-inflammatory mediators. BMB has also been shown to activate the apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
BMB has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and microglial cells. BMB has also been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in neuronal cells. Moreover, BMB has been shown to inhibit the growth and proliferation of several cancer cell lines, including breast, lung, and colon cancer cells.
実験室実験の利点と制限
BMB has several advantages for lab experiments, including its high purity and stability, which allows for accurate characterization and reproducibility of results. However, BMB also has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and limit its use in certain assays. Moreover, BMB has a relatively short half-life, which can make it difficult to maintain its concentration in vivo.
将来の方向性
Several future directions for BMB research can be identified. First, further studies are needed to elucidate the exact mechanism of action of BMB and its molecular targets. Second, more studies are needed to investigate the potential therapeutic applications of BMB in other diseases, such as diabetes, cardiovascular diseases, and autoimmune diseases. Third, the development of more efficient and selective analogs of BMB could lead to the discovery of more potent and specific compounds for therapeutic use. Finally, the use of BMB in combination with other drugs or therapies could enhance its efficacy and reduce its limitations in vivo.
Conclusion:
In conclusion, BMB is a promising chemical compound that has been widely researched for its potential therapeutic applications. Its synthesis method has been optimized, and its biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties, have been extensively studied. Although BMB has some limitations, its advantages for lab experiments and its potential for further research make it a promising candidate for future therapeutic development.
合成法
The synthesis of BMB involves the reaction of 2-methoxyaniline with 2-chloro-3,4-dimethylbenzoic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 2-aminobenzothiazole to obtain the final product, BMB. The synthesis of BMB has been optimized and reported in several research articles, and the purity and yield of the compound have been characterized using various analytical techniques.
科学的研究の応用
BMB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. BMB has also been reported to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in several cancer cell lines. Moreover, BMB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2S/c1-13-7-8-14(11-16(13)23)21(26)24-18-12-15(9-10-19(18)27-2)22-25-17-5-3-4-6-20(17)28-22/h3-12H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPMNGGKNAICED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5231307.png)

![1-(4-fluorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231329.png)
![2-({2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5231332.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5231343.png)
![2-chloro-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5231344.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5231349.png)



![4-[6-(2-fluorophenoxy)hexyl]morpholine](/img/structure/B5231378.png)
